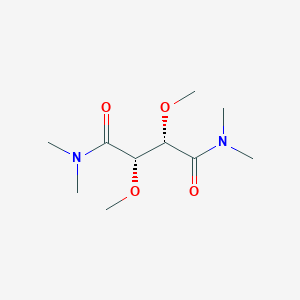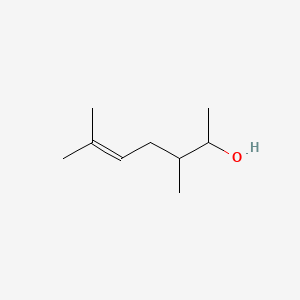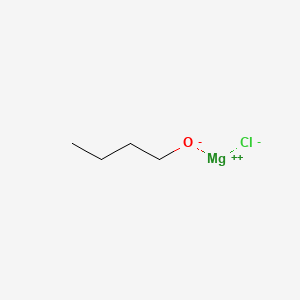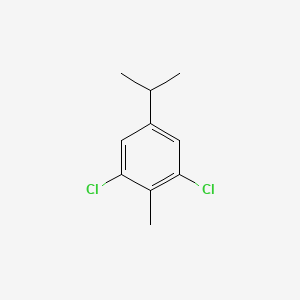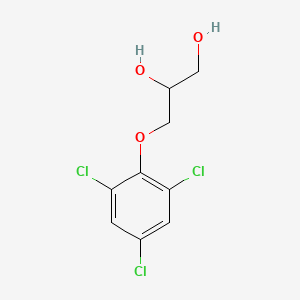![molecular formula C11H19N3O6S B13764273 [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate CAS No. 63273-78-9](/img/structure/B13764273.png)
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is a heterocyclic organic compound with the molecular formula C₁₁H₁₉N₃O₆S and a molecular weight of 321.35 g/mol . This compound is known for its unique structure, which includes both azaniumylidene and hydroxyphenoxy groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate involves several steps. One common method includes the reaction of 2-hydroxy-3-(3-methylphenoxy)propylamine with guanidine sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyphenoxy group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include modified amine or phenoxy derivatives.
Scientific Research Applications
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes, altering their activity and leading to changes in biochemical pathways. The hydroxyphenoxy group allows it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
Sulfur compounds: These include various sulfur-containing organic molecules with different oxidation states and reactivity.
Ofloxacin related compounds: These are used in pharmaceutical applications and have similar structural features.
Compared to these compounds, [amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate is unique due to its combination of azaniumylidene and hydroxyphenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63273-78-9 |
|---|---|
Molecular Formula |
C11H19N3O6S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate |
InChI |
InChI=1S/C11H17N3O2.H2O4S/c1-8-3-2-4-10(5-8)16-7-9(15)6-14-11(12)13;1-5(2,3)4/h2-5,9,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
QIDKYAGUJVLCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C[NH2+]C(=[NH2+])N)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


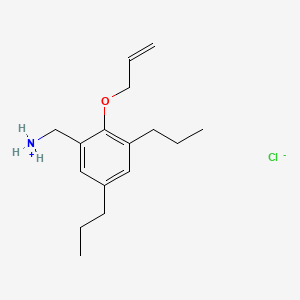
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
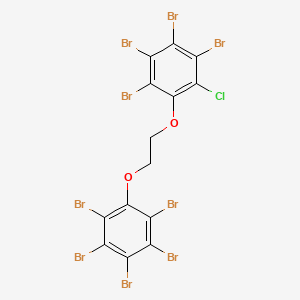

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)

